molecular formula C11H14N5Na4O13P3S B1664558 2-Methylthio-ATP CAS No. 100020-57-3

2-Methylthio-ATP

Cat. No. B1664558
M. Wt: 641.2 g/mol
InChI Key: UEEFBRHXFDJPTA-KWIZKVQNSA-J
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Description

2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .


Molecular Structure Analysis

The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .


Physical And Chemical Properties Analysis

2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Impact on Insulin Secretion

Research has demonstrated that 2-methylthio ATP significantly influences insulin secretion. It was found that in dogs, 2-methylthio ATP infused directly into the pancreaticoduodenal artery induced an immediate and substantial increase in insulin secretion. This effect was temporary, returning to basal levels after the infusion ceased (Ribes et al., 1988). Similarly, in rats, 2-methylthio ATP increased insulin secretion in a biphasic and concentration-dependent manner, suggesting its potent effect on the pancreatic β-cells (Bertrand et al., 1987).

Role in P2 Receptor Classification

Studies have shown that 2-methylthio ATP plays a crucial role in the subclassification of P2 receptors. It was observed that 2-methylthio ATP does not interact as expected in various models of endothelial function, indicating it might act via a different mechanism than ATP in these systems (O'Connor et al., 1991).

Interaction with P2Y1 Receptors

Research indicates that 2-methylthio ATP is a competitive antagonist of ADP actions in P2Y1 receptors. This was evidenced in studies using human P2Y1 receptors transfected in Jurkat cells, where 2-methylthio ATP did not activate P2Y1 receptors but prevented ADP actions in a competitive manner (Hechler et al., 1998).

Influence on Somatostatin Secretion

2-Methylthio ATP was also found to affect somatostatin secretion. In dogs, it induced stimulation of both somatostatin and insulin secretion when infused into the pancreaticoduodenal artery. This stimulation was accompanied by a reduction in glycemia (Bertrand et al., 1990).

Other Notable Applications

  • In Microglia: 2-Methylthio ATP was shown to stimulate purinoceptors of the P2Y-type in rat microglial cells, leading to the opening of non-selective cationic channels and potassium channels (Nörenberg et al., 1994).
  • Vascular Bed Specificity: In the pig aorta, 2-methylthio-ATP exhibited a high degree of specificity, being more potent than ATP in inducing endothelium-dependent relaxation. This pointed to the specificity of P2-purinoceptors in vascular tissues (Martin et al., 1985).
  • Effect on Human Eosinophils: Studies on human eosinophils revealed that 2-methylthio-ATP, along with other nucleotides, significantly influenced intracellular Ca(2+) concentration, indicating the involvement of functional P2Y receptors (Mohanty et al., 2001).

Future Directions

P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .

properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFBRHXFDJPTA-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na4O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019067
Record name 2-Methylthioadenosine triphosphate tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-ATP

CAS RN

100020-57-3
Record name 2-Methylthioadenosine triphosphate tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
RA Proctor, LC Denlinger… - Proceedings of the …, 1994 - National Acad Sciences
… An adenine nucleotide analog, 2-methylthio-ATP, inhibited the endotoxin-stimulated release of toxic mediators (ie, tumor necrosis factor alpha and interleukin 1), and it protected mice …
Number of citations: 82 www.pnas.org
S Keppens, H De Wulf - British journal of pharmacology, 1991 - ncbi.nlm.nih.gov
… The ATP analogue,2-methylthio ATP (2MeSATP) has been shown to be a very potent (»ATP) P2y-purine agonist in guinea-pig taenia coli, rabbit portal vein and endothelium of several …
Number of citations: 31 www.ncbi.nlm.nih.gov
P Vigne, E Feolde, JP Breittmayer… - British journal of …, 1994 - ncbi.nlm.nih.gov
… 1 Brain capillary endothelial cells responded to 2-methylthio-ATP (2MeSATP) by large increases in [Ca2+], (EC5, = 27 nM) that were partially dependent on the presence of extracellular …
Number of citations: 33 www.ncbi.nlm.nih.gov
G Ribes, G Bertrand, P Petit… - European journal of …, 1988 - Elsevier
… 2-methylthio ATP, an ATP analogue that is more specific for the Pzv receptor, were investigated on insulin secretion in the anesthetized dog in vivo. 2-Methylthio ATP … 2-Methylthio ATP …
Number of citations: 26 www.sciencedirect.com
H Kittner, U Krügel, E Hoffmann, P Illes - Psychopharmacology, 2000 - Springer
… Objective: In order to investigate the functional correlates of dopaminergic stimulation, EEG and behavioural responses to injection of the P2 receptor agonist 2-methylthio ATP (2-…
Number of citations: 31 link.springer.com
Y Ikeuchi, T Nishizaki, M Mori, Y Okada - Biochemical and biophysical …, 1996 - Elsevier
A potent P 2Y purinoceptor agonist, 2-methylthio ATP (2-MeSATP), produced whole-cell potassium currents through a purinoceptor linked to a pertussis toxin (PTX)-insensitive G-…
Number of citations: 18 www.sciencedirect.com
X Zhao, O Jie, H Li, J Xie… - Alcoholism: Clinical and …, 1998 - Wiley Online Library
… In contrast, the P2Y agonists ATP or 2-methylthio-ATP (2-mes-ATP) upregulate iNOS mRNA in cell culture, but only inhibit cytokine- and LPS-mediated upregulation of iNOS mRNA of …
Number of citations: 2 onlinelibrary.wiley.com
A Farret, R Filhol, N Linck, M Manteghetti… - Pharmaceutical …, 2006 - Springer
… The concentration–response curve for the insulin secretion induced by 2-methylthio-ATP-α-B (… The most selective derivative as yet was 2-methylthio-ATP (1) but this compound is readily …
Number of citations: 31 link.springer.com
NJ Cusack, SMO Hourani - Nucleosides & Nucleotides, 1991 - Taylor & Francis
… greatly with the C2 substituted analogues, and 2methylthio-ATP is 24-fold more potent than … ATP though again much less potent than 2-methylthio-ATP itself.47 Of the phosphorothioate …
Number of citations: 7 www.tandfonline.com
G Bertrand, J Chapal… - British journal of …, 1987 - ncbi.nlm.nih.gov
… analogues, such as 2-methylthio ATP are the most potent at the P2y subtype (Gordon, 1986). The aim of the present work was to investigate the effects of 2-methylthio ATP, a more …
Number of citations: 83 www.ncbi.nlm.nih.gov

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